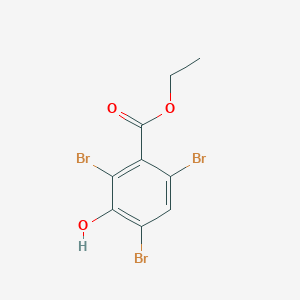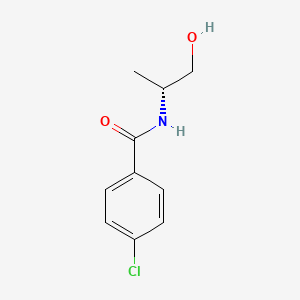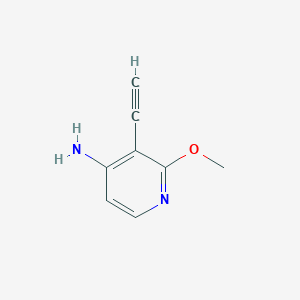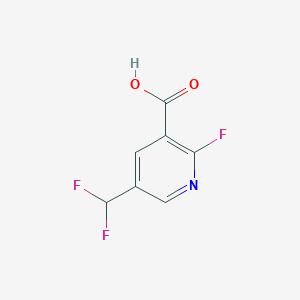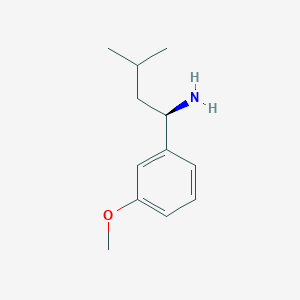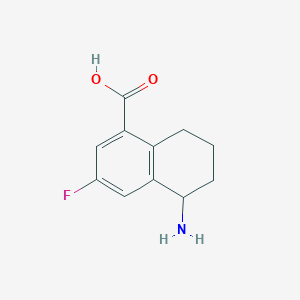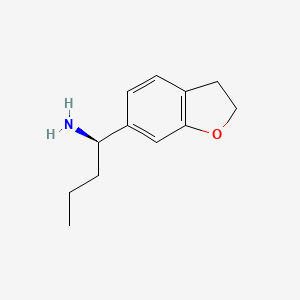
(R)-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine is a chiral amine compound characterized by the presence of a dihydrobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine typically involves the following steps:
Formation of the Dihydrobenzofuran Ring: This can be achieved through the cyclization of an appropriate phenol derivative with an alkene under acidic conditions.
Introduction of the Butan-1-amine Side Chain: This step involves the alkylation of the dihydrobenzofuran ring with a suitable butylamine derivative, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine may involve:
Large-scale Cyclization Reactions: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Efficient Purification Techniques: Such as crystallization or chromatography to isolate the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to an alkyl group or reduce any present carbonyl groups.
Substitution: The aromatic ring in the dihydrobenzofuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation Products: Imines or oxides.
Reduction Products: Alkylated derivatives.
Substitution Products: Halogenated dihydrobenzofuran derivatives.
Chemistry:
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism by which ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially altering their activity.
Pathways Involved: Modulation of biochemical pathways related to neurotransmission or metabolic processes.
Comparaison Avec Des Composés Similaires
(S)-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine: The enantiomer of the compound, differing in its spatial configuration.
1-(2,3-Dihydrobenzofuran-6-yl)propan-1-amine: A structurally similar compound with a shorter side chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity compared to its (S)-counterpart.
Functional Group Positioning: The specific arrangement of functional groups in ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine contributes to its unique reactivity and applications.
This detailed overview provides a comprehensive understanding of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(1R)-1-(2,3-dihydro-1-benzofuran-6-yl)butan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-2-3-11(13)10-5-4-9-6-7-14-12(9)8-10/h4-5,8,11H,2-3,6-7,13H2,1H3/t11-/m1/s1 |
Clé InChI |
QQRJZIQYVNQZAQ-LLVKDONJSA-N |
SMILES isomérique |
CCC[C@H](C1=CC2=C(CCO2)C=C1)N |
SMILES canonique |
CCCC(C1=CC2=C(CCO2)C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


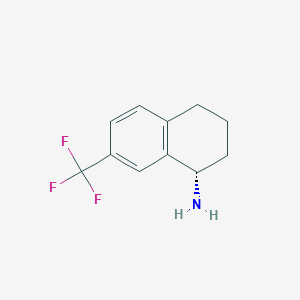


![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)

